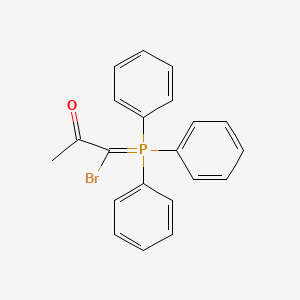
1,14-Diiodotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Diiodotetradecane is an organic compound with the molecular formula C14H28I2 It is a long-chain alkane with iodine atoms attached to the first and fourteenth carbon atoms
Métodos De Preparación
1,14-Diiodotetradecane can be synthesized through several methods. One common synthetic route involves the reaction of 1,14-tetradecanediol with hydroiodic acid. The reaction is typically carried out by refluxing the diol with hydroiodic acid for several hours, followed by purification steps to isolate the desired product . Industrial production methods may involve similar chemical reactions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,14-Diiodotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The compound can be reduced to 1,14-tetradecane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, oxidation of this compound can lead to the formation of diiodoalkenes or other oxidized products depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
1,14-Diiodotetradecane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. The iodine atoms provide reactive sites for further functionalization.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the study of biological systems where long-chain alkanes play a role, although specific applications in biology and medicine are less well-documented.
Mecanismo De Acción
The mechanism of action of 1,14-diiodotetradecane in chemical reactions primarily involves the reactivity of the iodine atoms. These atoms can participate in various reactions, such as nucleophilic substitution, where they are replaced by other groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
1,14-Diiodotetradecane can be compared with other long-chain diiodoalkanes, such as 1,12-diiodododecane and 1,16-diiodohexadecane. These compounds share similar chemical properties but differ in chain length, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific chain length and the positioning of the iodine atoms, which can influence its behavior in chemical reactions and its suitability for certain applications.
Propiedades
Número CAS |
24772-66-5 |
|---|---|
Fórmula molecular |
C14H28I2 |
Peso molecular |
450.18 g/mol |
Nombre IUPAC |
1,14-diiodotetradecane |
InChI |
InChI=1S/C14H28I2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 |
Clave InChI |
WOTULGFHSCQYQO-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCI)CCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


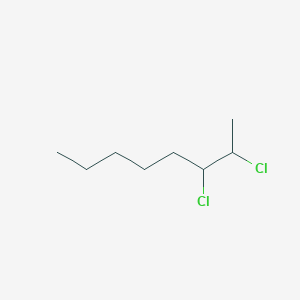
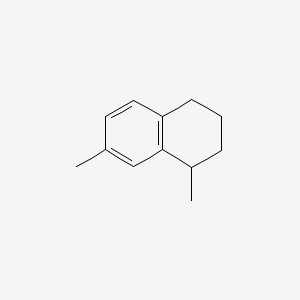
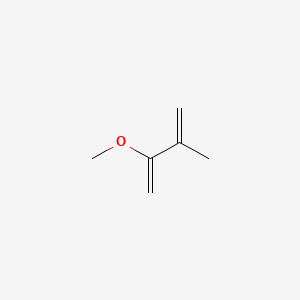
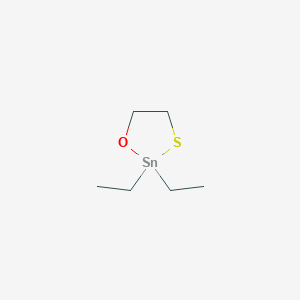
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
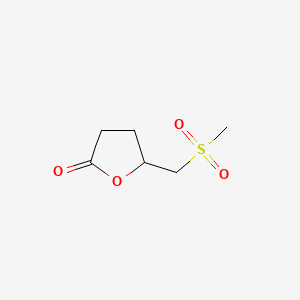
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
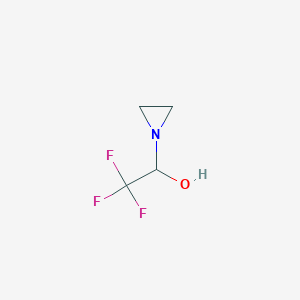
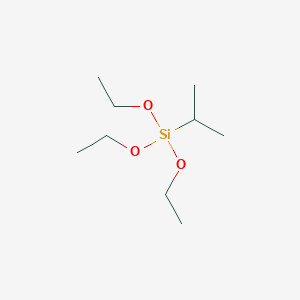
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
